molecular formula C25H16ClFN2S B11543621 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B11543621
M. Wt: 430.9 g/mol
InChI Key: TVZGYDFNXIIQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of substituents: The chlorophenyl, fluorophenyl, and phenyl groups are introduced through various substitution reactions.

    Formation of the sulfanyl group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar compounds to 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE include other pyridine derivatives with similar substituents These compounds may have similar chemical properties but can differ in their biological activity and applications

Properties

Molecular Formula

C25H16ClFN2S

Molecular Weight

430.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H16ClFN2S/c26-20-10-6-17(7-11-20)16-30-25-23(15-28)22(18-8-12-21(27)13-9-18)14-24(29-25)19-4-2-1-3-5-19/h1-14H,16H2

InChI Key

TVZGYDFNXIIQQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.